N-(4-Chlorophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide

Description

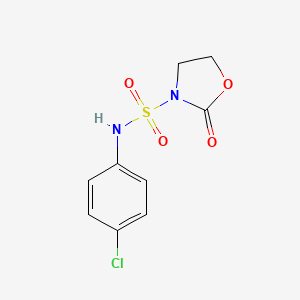

N-(4-Chlorophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide is a heterocyclic compound featuring a 1,3-oxazolidine ring fused with a sulfonamide group and substituted with a 4-chlorophenyl moiety. Its structure combines sulfonamide pharmacophores with halogenated aromatic substituents, which are common in agrochemicals and pharmaceuticals due to their bioactivity and stability.

Properties

CAS No. |

848937-72-4 |

|---|---|

Molecular Formula |

C9H9ClN2O4S |

Molecular Weight |

276.70 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide |

InChI |

InChI=1S/C9H9ClN2O4S/c10-7-1-3-8(4-2-7)11-17(14,15)12-5-6-16-9(12)13/h1-4,11H,5-6H2 |

InChI Key |

KCZMRXKUPWKBJK-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)N1S(=O)(=O)NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-oxooxazolidine-3-sulfonamide typically involves the reaction of 4-chloroaniline with ethyl chloroformate to form an intermediate, which is then reacted with sulfonamide to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-oxooxazolidine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.

Reduction: Sodium borohydride, lithium aluminum hydride; conditionstypically in anhydrous solvents.

Substitution: Sodium hydroxide, potassium carbonate; conditionsoften in polar solvents like water or ethanol.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N-(4-Chlorophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.

Case Study: A study evaluated the compound's minimal inhibitory concentration (MIC) against MRSA, revealing an MIC of 2 μg/mL, indicating potent antibacterial activity .

Anticancer Properties

The compound has also been investigated for its anticancer potential. It has demonstrated cytotoxic effects on several cancer cell lines, including those from leukemia and solid tumors.

Case Study: In a screening by the National Cancer Institute (NCI), derivatives of this compound showed promising antiproliferative activity with IC50 values in the submicromolar range against various cancer types .

Pharmaceutical Development

Given its antimicrobial and anticancer properties, this compound holds promise for development into new therapeutic agents targeting resistant bacterial infections and specific types of cancer.

Material Science

The unique chemical structure may also find applications in material science, particularly in the development of novel polymers or coatings with antimicrobial properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-oxooxazolidine-3-sulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it is believed to inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to the death of the bacterial cell .

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

Structural Analogues with Sulfonamide Moieties

N-[cis-3-(Methyl{7-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}amino)cyclobutyl]-2-oxo-1,3-oxazolidine-3-sulfonamide (Compound 50)

- Structure : Shares the 2-oxo-1,3-oxazolidine-3-sulfonamide core but includes a pyrrolopyrimidine group and a 4-methylphenyl sulfonyl substituent.

- Synthesis: Synthesized via reaction of chlorosulfonyl isocyanate with 2-bromoethanol, followed by coupling with a cyclobutylamine intermediate .

- Relevance : Demonstrates the versatility of sulfonamide-oxazolidine hybrids in complex drug-like molecules, though its biological targets differ from the parent compound.

2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a)

- Structure: Contains a sulfamoylphenyl group and cyano functionality but lacks the oxazolidine ring.

- Synthesis : Prepared via diazonium salt coupling, emphasizing the utility of sulfonamide groups in forming hydrazine derivatives .

- Activity: Not directly reported, but similar compounds are explored for antioxidant or enzyme-inhibitory roles.

Halogen-Substituted Aromatic Derivatives

N-(4-Chlorophenyl)maleimide (22) and Halogenated Analogs

- Structure : Maleimide core with 4-chlorophenyl substitution.

- Activity: Exhibits inhibitory potency against monoacylglycerol lipase (MGL) with IC50 = 7.24 μM. Notably, halogen size (F, Cl, Br, I) minimally affects activity, suggesting electronic effects dominate over steric factors .

- Comparison : Unlike the sulfonamide-oxazolidine hybrid, maleimides prioritize electrophilic reactivity for enzyme inhibition.

N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (8)

- Structure : Hydroxamic acid derivative with a 4-chlorophenyl group.

- Relevance : Highlights the 4-chlorophenyl group’s role in enhancing solubility or target affinity in bioactive molecules.

Insecticidal and Agrochemical Derivatives

N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2)

- Structure : Pyridine-thioacetamide hybrid with a 4-chlorophenyl group.

- Activity: Shows superior insecticidal activity against cowpea aphid (Aphis craccivora Koch) compared to acetamiprid, a commercial neonicotinoid .

- Comparison : The 4-chlorophenyl moiety enhances bioactivity in agrochemicals, though the core heterocycle (pyridine vs. oxazolidine) dictates the mechanism.

Tabulated Comparison of Key Compounds

Research Findings and Mechanistic Insights

- Role of 4-Chlorophenyl Substituent : Enhances lipophilicity and binding affinity in diverse scaffolds (e.g., maleimides, pyridines) .

- Sulfonamide Flexibility : The sulfonamide group enables diverse synthetic modifications, as seen in diazonium couplings and oxazolidine hybridizations .

- Halogen Effects : Electronic effects (e.g., Cl’s electron-withdrawing nature) often outweigh steric considerations in bioactivity .

Biological Activity

N-(4-Chlorophenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 201.673 g/mol |

| LogP | 2.281 |

| PSA | 67.90 Ų |

The biological activity of this compound is primarily attributed to its ability to inhibit various cellular pathways. Studies suggest that oxazolidine derivatives can interact with DNA and RNA synthesis pathways, potentially leading to apoptosis in cancer cells. The presence of the sulfonamide group enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazolidine derivatives, including this compound. For instance:

- In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines such as HL-60 (human promyelocytic leukemia), BGC-823 (human gastric cancer), and KB (human oral epidermoid carcinoma). The IC values for these cell lines ranged from 0.59 to 4.79 µg/mL .

Table 1 summarizes the IC values for different cancer cell lines:

| Cell Line | IC (µg/mL) |

|---|---|

| HL-60 | 0.59 |

| BGC-823 | 3.66 |

| KB | 4.79 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens:

- Fungicidal Activity : The compound demonstrated excellent fungicidal effects against Botrytis cinerea and Sclerotinia sclerotiorum, with EC values comparable to commercial fungicides .

Table 2 lists the fungicidal activities measured as EC:

| Pathogen | EC (µg/mL) |

|---|---|

| Botrytis cinerea | 2.12 |

| Sclerotinia sclerotiorum | 3.66 |

Case Studies

- Case Study on Antitumor Activity : A study evaluated the effects of this compound on tumor growth in vivo using xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment .

- Case Study on Antifungal Properties : Another investigation focused on the compound's antifungal efficacy against clinical isolates of Candida species. The results showed that it inhibited fungal growth effectively, supporting its use as a potential antifungal agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.